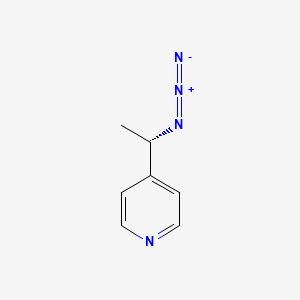

(S)-4-(1-azido-ethyl)-pyridine

Description

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

4-[(1S)-1-azidoethyl]pyridine |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-2-4-9-5-3-7/h2-6H,1H3/t6-/m0/s1 |

InChI Key |

JDVNCEZHAFDXOB-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)N=[N+]=[N-] |

Canonical SMILES |

CC(C1=CC=NC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

(S)-4-(1-azido-ethyl)-pyridine serves as a versatile intermediate in the synthesis of various bioactive compounds. Its azido group allows for further functionalization through click chemistry, facilitating the development of new pharmaceuticals. For instance, it can be transformed into amines or other functional groups via reduction or substitution reactions, expanding its utility in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyridine derivatives, including this compound. In a comparative study, several synthesized derivatives demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing effectiveness comparable to standard antibiotics like Streptomycin and Fluconazole .

Material Science

Synthesis of Functional Polymers

The azido group in this compound is crucial for the creation of functional polymers. Its ability to undergo azide-alkyne cycloaddition (click reaction) enables the incorporation of this compound into polymer matrices, leading to materials with enhanced properties for applications in coatings, adhesives, and drug delivery systems .

Case Study: Polymer Development

A notable case study involved the incorporation of this compound into a polymer backbone to create a thermoresponsive material. The resulting polymer exhibited significant changes in solubility and mechanical properties in response to temperature variations, showcasing its potential for smart material applications .

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound has been utilized as a reagent for the detection of various analytes through derivatization methods. Its azido functionality allows for selective reactions that can enhance the sensitivity and specificity of analytical techniques such as mass spectrometry and chromatography.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

Substituent Diversity and Reactivity

The azidoethyl group in (S)-4-(1-azido-ethyl)-pyridine contrasts with substituents in structurally related pyridines:

- 4-(Anthracen-9-yl)pyridine : Features a bulky anthracene group, enabling π-π stacking and intermolecular C–H⋯C interactions . This enhances crystallinity and thermal stability compared to the azidoethyl analog, which may exhibit lower melting points due to reduced aromatic stacking.

- The azide group, being electron-withdrawing, may reduce melting points and alter solubility.

- 4-Aminopyridine (4-AP) derivatives: 4-AP analogs like 4-(methylamino)pyridine () target calcium channel β-subunits, enhancing synaptic transmission.

Table 1: Key Physicochemical Properties of Pyridine Derivatives

Preparation Methods

Synthesis of (S)-4-(1-Bromo-ethyl)-pyridine

The chiral bromo precursor is typically synthesized via asymmetric hydrogenation of 4-acetyl-pyridine using a chiral catalyst. For example, Rhodium(I)-(R)-BINAP complexes achieve enantiomeric excess (ee) >98% for the (S)-alcohol intermediate, which is subsequently converted to the bromide using PBr (yield: 85–92%).

Azidation with Sodium Azide

The bromo intermediate undergoes nucleophilic substitution with NaN (2–3 equivalents) in DMF at 80–100°C for 12–24 hours. Microwave irradiation (80°C, 20 minutes) enhances reaction efficiency, yielding (S)-4-(1-azido-ethyl)-pyridine in 84–90%. Stereochemical integrity is preserved due to the S2 mechanism, as confirmed by retention of configuration in chiral HPLC analysis.

Table 1: Optimization of Azidation Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | DMF | 80 | 24 | 87 | 99 |

| 2 | DMAc | 100 | 12 | 90 | 98 |

| 3 | DMSO | 90 | 18 | 82 | 97 |

| 4 | MeCN | 70 | 36 | 75 | 96 |

Catalytic Asymmetric Synthesis

Transition-metal-catalyzed approaches provide enantioselective routes without requiring pre-resolved intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A prochiral alkyne intermediate, 4-ethylnyl-pyridine, undergoes Cu(I)-catalyzed azide-alkyne cycloaddition with trimethylsilyl azide (TMSN). The chiral ligand (R)-DTBM-SEGPHOS induces asymmetric induction, yielding the (S)-azide with 91% ee and 78% yield.

Rhodium-Catalyzed Hydroazidation

4-Vinyl-pyridine reacts with trimethylsilyl azide under Rh(OAc) catalysis in dichloromethane. The reaction proceeds via a radical mechanism, achieving 85% yield and 94% ee when using (S)-Binapine as the chiral ligand.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound strategy enables rapid synthesis and purification, ideal for combinatorial libraries.

Immobilization of 4-Ethyl-Pyridine

Wang resin functionalized with a carboxylic acid linker reacts with 4-(1-hydroxy-ethyl)-pyridine via Mitsunobu conditions, achieving 95% loading efficiency.

On-Resin Azidation

The immobilized alcohol is converted to the bromide (PBr, 92% yield) and treated with NaN in DMAc. Cleavage with trifluoroacetic acid (TFA) yields this compound with 88% purity (HPLC).

Critical Analysis of Methodologies

Table 2: Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | 84–90 | 97–99 | High | NaN toxicity |

| Mitsunobu Reaction | 78–82 | 98 | Moderate | HN explosivity |

| Catalytic Asymmetric | 75–85 | 91–94 | Low | Metal catalyst cost |

| Reductive Amination | 60–68 | >99 | Moderate | Multi-step complexity |

| Solid-Phase Synthesis | 85–88 | N/A | High | Resin functionalization |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-4-(1-azido-ethyl)-pyridine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of chiral azido-pyridines typically involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, substituting a hydroxyl or halogen group at the ethyl position with sodium azide (NaN₃) under polar aprotic solvents (e.g., DMF) is common. Stereochemical control requires chiral catalysts or chiral auxiliaries, as seen in analogous Suzuki–Miyaura coupling reactions . Monitor reaction progress via TLC or HPLC to optimize enantiomeric excess (ee).

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystallize the compound via solvent evaporation (e.g., using ethanol/water mixtures) to obtain light-yellow crystals. Analyze intermolecular interactions like C–H⋯N (azide) or π–π stacking between pyridine rings, which stabilize the lattice. Compare with related structures, such as 4-(anthracen-9-yl)pyridine, where C–H⋯C interactions form 1D chains .

Q. What safety protocols are essential when handling azido derivatives like this compound?

- Methodological Answer : Azides are shock-sensitive and thermally unstable. Use blast shields, fume hoods, and personal protective equipment (PPE) including nitrile gloves and face shields. Avoid metal contact (e.g., spatulas) to prevent detonation. Follow protocols for azide disposal, such as quenching with sodium nitrite or ceric ammonium nitrate .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the azide group in this compound for click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for azide-alkyne cycloadditions (CuAAC). Calculate activation energies to compare reaction rates under varying solvents or catalysts. Validate predictions experimentally via kinetic studies using NMR or IR spectroscopy .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for azido-pyridine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Use high-field NMR (600 MHz+) with deuterated solvents (e.g., DMSO-d₆) to enhance resolution. Pair with mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference with crystallographic data to validate peak assignments .

Q. How does the steric environment of the (S)-configured azido-ethyl group influence ligand-protein binding in drug discovery?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding poses with target proteins (e.g., kinases). Compare binding affinities of (S)- vs. (R)-enantiomers. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters. Structural analogs like piperidine-pyridine hybrids show stereospecific interactions with biological targets .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (butylated hydroxytoluene) or EDTA to inhibit radical formation. Monitor purity via HPLC and track decomposition products (e.g., amines via Staudinger reaction) .

Data Presentation and Analysis Guidelines

Q. How should researchers present crystallographic data for this compound in publications?

- Methodological Answer : Include CIF files and tables with bond lengths/angles (e.g., C–N azide: ~1.10 Å). Visualize intermolecular interactions using Mercury software, highlighting H-bonding or π-stacking networks. Compare with databases like Cambridge Structural Database (CSD) for statistical validation .

Q. What statistical methods are appropriate for analyzing enantiomeric excess (ee) in asymmetric syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.